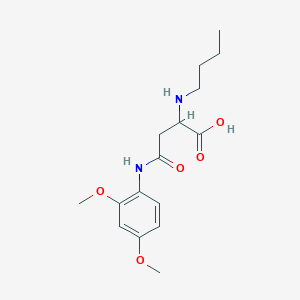

2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid

Description

The compound 2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid (molecular formula: C₂₀H₂₈N₂O₅, molecular weight: 376.453 g/mol) is a butanoic acid derivative featuring two key substituents:

- A butylamino group at position 2.

- A 2,4-dimethoxyanilino group at position 4, linked via an oxo moiety .

This structure confers unique electronic and steric properties.

Properties

IUPAC Name |

2-(butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-4-5-8-17-13(16(20)21)10-15(19)18-12-7-6-11(22-2)9-14(12)23-3/h6-7,9,13,17H,4-5,8,10H2,1-3H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYKPNIONNVXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxyaniline with butylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs and their distinguishing features:

Functional Group Analysis

A. Substituent Effects on Electronic Properties

- Methoxy Groups: The target compound’s 2,4-dimethoxyanilino group provides stronger electron-donating effects compared to analogs with single methoxy (e.g., 2,5-dimethoxy in ) or chloro substituents (e.g., 2-chloro in ). This enhances resonance stabilization and may improve binding to aromatic receptor sites.

- Butylamino vs. Cycloalkylamino: The linear butyl chain in the target compound increases lipophilicity compared to cyclopentyl (logP ~0.5 vs.

B. Hydrogen Bonding and Solubility

- The target compound has 6 H-bond acceptors and 3 donors, comparable to its cyclohexenylethyl analog . However, analogs like 4-(cyclopentylamino)-4-oxobutanoic acid (3 acceptors, 2 donors) exhibit reduced solubility in polar solvents due to fewer polar groups.

B. Metabolic Stability

Biological Activity

2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid is a synthetic compound with potential biological applications. Its structure suggests it may interact with various biological pathways, particularly in the context of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a butylamino group and a dimethoxyaniline moiety attached to a 4-oxobutanoic acid backbone. The molecular formula is with a molecular weight of approximately 280.32 g/mol. The presence of the butylamino group may enhance lipophilicity, potentially influencing its absorption and distribution in biological systems.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Antioxidant Activity : Studies have shown that related compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer or metabolic disorders .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction could lead to downstream effects on cellular signaling pathways.

- Gene Expression Modulation : Some studies suggest that related compounds can influence gene expression related to metabolic processes and stress responses .

Case Studies

Several case studies highlight the biological activity of structurally similar compounds:

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation . For instance, a study indicated that a related compound reduced viability in breast cancer cells by promoting apoptotic pathways.

- Animal Model Research : In vivo studies have demonstrated the anti-inflammatory effects of similar compounds in rodent models of arthritis. These studies reported significant reductions in swelling and pain markers following treatment .

- Toxicology Assessments : Toxicity evaluations indicate that while these compounds can exhibit beneficial effects at therapeutic doses, they also possess potential toxicity at higher concentrations. This underscores the importance of dose optimization in therapeutic applications .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 2-(butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid, and what are the critical steps?

The synthesis of this compound typically involves Michael addition or Friedel-Crafts acylation reactions. For example:

- Step 1 : Reacting a substituted aniline (e.g., 2,4-dimethoxyaniline) with maleic anhydride via Friedel-Crafts acylation to form a 4-aryl-4-oxo-2-butenoic acid intermediate .

- Step 2 : Introducing the butylamino group through nucleophilic substitution or condensation under basic conditions. Evidence from similar compounds shows that NMR spectroscopy (e.g., H NMR at δ 2.60–2.80 for CH groups) is critical for confirming intermediate purity and detecting residual solvents like methanol, which can hinder subsequent steps .

Q. How is the structure of this compound validated using spectroscopic methods?

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm for the oxobutanoic acid moiety) .

- H NMR : Assigns protons in the aromatic (δ 6.5–8.0 ppm) and aliphatic regions (e.g., butylamino CH at δ 1.2–1.6 ppm). For example, methoxy groups (2,4-dimethoxy) appear as singlets near δ 3.8 ppm .

- Potentiometric titration : Determines pKa values of acidic groups (e.g., carboxylic acid), aiding in solubility and reactivity studies .

Q. What factors influence the stability of this compound during storage?

- Moisture sensitivity : The carboxylic acid group and secondary amide bond are prone to hydrolysis. Storage under anhydrous conditions (e.g., desiccators) is recommended .

- Thermal degradation : Avoid exposure to temperatures >40°C, as thermal decomposition of the oxobutanoic acid moiety has been observed in related compounds .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Reaction stoichiometry : Maintain a 1:1.2 molar ratio of aniline to maleic anhydride to minimize side products (e.g., over-acylation) .

- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate Friedel-Crafts acylation, improving yields from ~70% to >90% in similar syntheses .

- Purification : Employ column chromatography with ethyl acetate/hexane (3:7) to isolate the product, followed by recrystallization from ethanol .

Q. How do contradictory results in biological activity studies arise, and how can they be resolved?

- Solubility variability : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) can affect bioavailability. Standardize dissolution protocols using dynamic light scattering to confirm particle size and stability .

- Enantiomeric purity : The compound may exist as R/S enantiomers , which can exhibit divergent biological activities. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate and test individual enantiomers .

Q. What methodologies are used to study structure-activity relationships (SAR) for derivatives of this compound?

- Computational modeling : Perform docking studies with target proteins (e.g., kinases) to predict binding affinities. For example, the 2,4-dimethoxy group may enhance π-π stacking interactions in aromatic binding pockets .

- Analog synthesis : Replace the butylamino group with shorter/longer alkyl chains (e.g., ethyl or hexyl) and compare bioactivity using dose-response assays .

- Metabolic stability : Assess oxidative metabolism via LC-MS/MS to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Methodological Notes

- Spectral data interpretation : Cross-validate NMR and IR results with computational tools (e.g., ACD/Labs or ChemDraw) to resolve ambiguities in peak assignments .

- Bioactivity assays : Include positive controls (e.g., cisplatin for cytotoxicity) and use ANOVA with post-hoc tests to ensure statistical significance in biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.